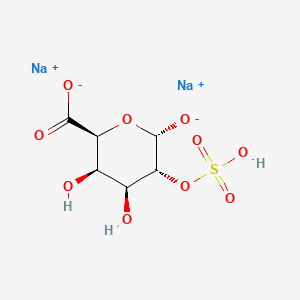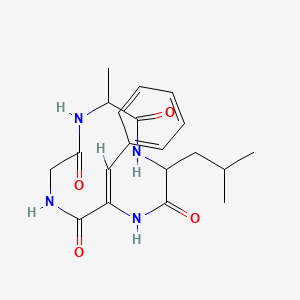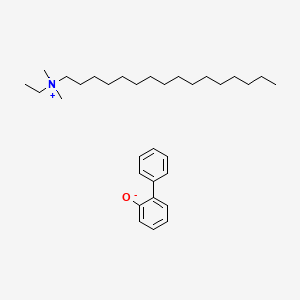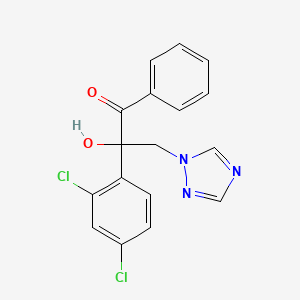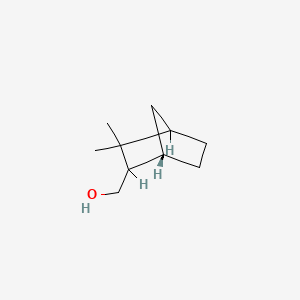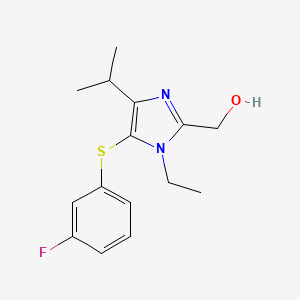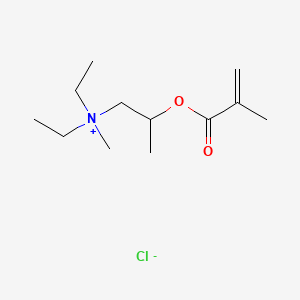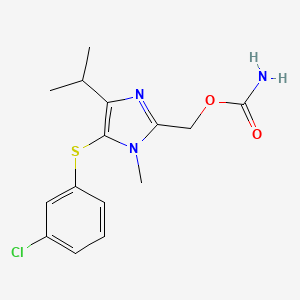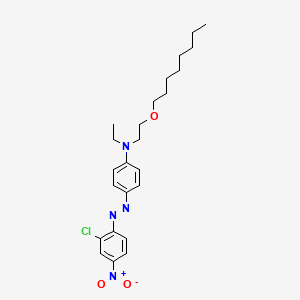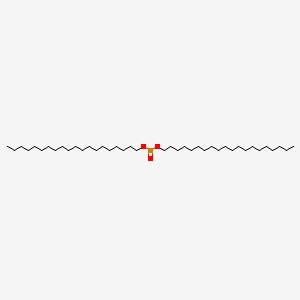
2-Propenoic acid, 2-methyl-, telomer with 2-propanol and 2-propenoic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, telomer with 2-propanol and 2-propenoic acid, sodium salt is a complex chemical compound. It is a telomer, which means it is a polymer formed by the reaction of a telogen with a monomer. This compound is used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, telomer with 2-propanol and 2-propenoic acid, sodium salt involves the polymerization of 2-propenoic acid (acrylic acid) and 2-methyl-2-propenoic acid (methacrylic acid) with 2-propanol in the presence of a sodium salt. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired telomer.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the monomers and telogen are mixed in specific ratios. The reaction is initiated by a catalyst, and the mixture is maintained at a specific temperature to promote polymerization. The resulting product is then purified to remove any unreacted monomers and other impurities.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, telomer with 2-propanol and 2-propenoic acid, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, telomer with 2-propanol and 2-propenoic acid, sodium salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various polymers and copolymers.
Biology: The compound is used in the study of polymer-protein interactions and as a model compound in biochemical research.
Industry: The compound is used in the production of adhesives, coatings, and sealants due to its excellent binding properties.
Mechanism of Action
The mechanism by which 2-Propenoic acid, 2-methyl-, telomer with 2-propanol and 2-propenoic acid, sodium salt exerts its effects involves the interaction of its functional groups with various molecular targets. The carboxylic acid groups can form hydrogen bonds with other molecules, while the polymer backbone provides structural stability. These interactions can influence the physical and chemical properties of the compound, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, telomer with 2-propenoic acid and sodium sulfite: This compound has similar polymerization properties but different functional groups.
2-Propenoic acid, 2-methyl-, telomer with 1,3-butadiene and sodium salt: This compound has a different monomer composition, leading to different physical properties.
Uniqueness
2-Propenoic acid, 2-methyl-, telomer with 2-propanol and 2-propenoic acid, sodium salt is unique due to its specific combination of monomers and telogen, which gives it distinct properties such as enhanced binding capabilities and stability. This makes it particularly useful in applications requiring strong adhesion and durability.
Properties
CAS No. |
151574-10-6 |
|---|---|
Molecular Formula |
C10H17NaO5 |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
sodium;2-methylprop-2-enoic acid;propan-2-ol;prop-2-enoate |
InChI |
InChI=1S/C4H6O2.C3H4O2.C3H8O.Na/c1-3(2)4(5)6;1-2-3(4)5;1-3(2)4;/h1H2,2H3,(H,5,6);2H,1H2,(H,4,5);3-4H,1-2H3;/q;;;+1/p-1 |
InChI Key |
IMTJRMSTNCCFDY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)O.CC(=C)C(=O)O.C=CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




